Ethyl 3-hydroxy-3-(3-thienyl)propanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12O3S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-thiophen-3-ylpropanoate |
InChI |
InChI=1S/C9H12O3S/c1-2-12-9(11)5-8(10)7-3-4-13-6-7/h3-4,6,8,10H,2,5H2,1H3 |
InChI Key |
FHRGPSQBWFCLEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CSC=C1)O |
Origin of Product |
United States |
Chemical Reactivity and Transformations of Ethyl 3 Hydroxy 3 3 Thienyl Propanoate
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group is a key site for various chemical modifications, including derivatization, oxidation, and elimination reactions.
The hydroxyl group of Ethyl 3-hydroxy-3-(3-thienyl)propanoate can undergo standard derivatization reactions. For instance, esterification can be achieved by reacting the compound with an acylating agent. In a general representation of this reaction, an acyl group is introduced, converting the hydroxyl group into an ester. This transformation is often catalyzed by an acid or a base, or mediated by enzymes.
A typical esterification reaction can be represented as follows:
General Esterification Reaction
| Reactant | Reagent | Product |
|---|
Enzyme-catalyzed transesterification, a form of derivatization, has been demonstrated for analogous compounds like ethyl 3-hydroxy-3-phenylpropanoate, suggesting a similar potential for the thienyl variant. Lipases are commonly employed in organic solvents to facilitate such reactions, often with high enantioselectivity.
Oxidation of the secondary alcohol in this compound would yield the corresponding β-keto ester, Ethyl 3-oxo-3-(3-thienyl)propanoate. This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose.
Oxidation of the Hydroxyl Group
| Starting Material | Product |
|---|
The elimination of water from β-hydroxy esters, a process known as dehydration, results in the formation of α,β-unsaturated esters. This reaction can be promoted under either acidic or basic conditions. The stability of the resulting conjugated system often drives the reaction to completion.
Under basic conditions, the mechanism typically proceeds via an enolate intermediate, which facilitates the expulsion of the hydroxide (B78521) leaving group. Acid-catalyzed dehydration involves protonation of the hydroxyl group to form a better leaving group (water), followed by its elimination.
Dehydration to Unsaturated Ester
| Reactant | Product |
|---|
The conditions for such dehydration reactions can often be relatively mild, sometimes requiring only a slight increase in temperature.
Reactions Involving the Ester Functionality
The ethyl ester group of the molecule is susceptible to nucleophilic attack, primarily leading to hydrolysis or transesterification.
The ester can be hydrolyzed to the corresponding carboxylic acid, 3-hydroxy-3-(3-thienyl)propanoic acid. This reaction can be carried out under acidic or basic conditions (saponification). Enzymatic hydrolysis offers a milder alternative and can often be performed with high enantioselectivity. For similar β-hydroxy esters, enzymes such as lipases have been shown to be effective.
Hydrolysis of the Ester Group
| Reactant | Product |
|---|
Transesterification involves the exchange of the ethyl group of the ester with a different alkyl group from an alcohol. This process is typically catalyzed by an acid or a base. The reaction equilibrium can be shifted by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed. This method is a versatile way to synthesize a variety of esters from a common precursor.
General Transesterification Reaction
| Reactant | Reagent | Product |
|---|
The mechanism under basic conditions involves nucleophilic attack of an alkoxide on the ester's carbonyl carbon, leading to a tetrahedral intermediate that then collapses to form the new ester. Under acidic conditions, the carbonyl group is first protonated to increase its electrophilicity before the alcohol attacks.
Reduction to Diols
The conversion of this compound to the corresponding 1,3-diol, 3-(3-thienyl)propane-1,3-diol, involves the reduction of the ethyl ester functionality. This transformation requires a reducing agent capable of reducing an ester in the presence of a secondary alcohol and a thiophene (B33073) ring.
Commonly employed reagents for such reductions include strong hydride donors like lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the quenching of the highly reactive hydride reagent. The general reaction scheme is as follows:
Scheme 1: Reduction of this compound to 3-(3-thienyl)propane-1,3-diol
EtOOC-CH₂-CH(OH)-C₄H₃S + LiAlH₄ (excess) in dry THF → HO-CH₂-CH₂-CH(OH)-C₄H₃S
The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and a subsequent reduction of the intermediate aldehyde to the primary alcohol. The existing secondary alcohol at the C3 position remains unchanged under these conditions.
| Reagent | Solvent | Typical Conditions | Product | Notes |
| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 0 °C to room temperature, anhydrous | 3-(3-thienyl)propane-1,3-diol | A strong, non-selective reducing agent that will also reduce other carbonyl-containing functional groups. |
| Sodium borohydride (B1222165) (NaBH₄) with a catalyst | Methanol, Ethanol | Room temperature | 3-(3-thienyl)propane-1,3-diol | NaBH₄ alone is generally not strong enough to reduce esters but can be effective in the presence of certain additives or at elevated temperatures. |
This table is generated based on general principles of organic chemistry, as specific experimental data for the reduction of this compound was not found in the provided search results.
Transformations of the Thiophene Ring
The thiophene ring in this compound is an aromatic system that can undergo various transformations, primarily through electrophilic aromatic substitution. The nature and position of the substituent on the ring significantly influence the regioselectivity of these reactions.
The thiophene ring is generally more reactive towards electrophilic substitution than benzene. The substitution pattern is directed by both the inherent reactivity of the thiophene nucleus and the electronic effects of the substituent at the 3-position. The sulfur atom in the thiophene ring can donate electron density into the ring, activating it towards electrophilic attack, with a preference for substitution at the 2- and 5-positions (the alpha positions).
Building upon the principles of electrophilic aromatic substitution, various functional groups can be introduced onto the thiophene ring of this compound.
Table of Potential Functionalization Reactions:
| Reaction | Reagent(s) | Typical Product(s) | Notes |
| Nitration | HNO₃/H₂SO₄ or HNO₃/acetic anhydride | 2-nitro-3-(1-hydroxy-2-(ethoxycarbonyl)ethyl)thiophene and/or 5-nitro-3-(1-hydroxy-2-(ethoxycarbonyl)ethyl)thiophene | The reaction conditions need to be carefully controlled to avoid oxidation of the thiophene ring. |
| Halogenation | Br₂ in acetic acid, or N-bromosuccinimide (NBS) | 2-bromo-3-(1-hydroxy-2-(ethoxycarbonyl)ethyl)thiophene and/or 5-bromo-3-(1-hydroxy-2-(ethoxycarbonyl)ethyl)thiophene | Halogenation is a common and versatile method for introducing a handle for further cross-coupling reactions. |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | 2-acyl-3-(1-hydroxy-2-(ethoxycarbonyl)ethyl)thiophene and/or 5-acyl-3-(1-hydroxy-2-(ethoxycarbonyl)ethyl)thiophene | The Lewis acid catalyst may complex with the hydroxyl and ester groups, potentially requiring protection strategies. |
This table outlines potential reactions based on established thiophene chemistry. Specific experimental outcomes for this compound may vary.
Further functionalization can be achieved through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) on a halogenated derivative of the thiophene ring.
Analytical and Spectroscopic Characterization Methodologies in Academic Research
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are indispensable for separating the target compound from any unreacted starting materials, byproducts, or other impurities. Furthermore, as Ethyl 3-hydroxy-3-(3-thienyl)propanoate contains a chiral center, specialized chromatographic techniques are essential for resolving and quantifying its enantiomers.
Gas chromatography is a powerful tool for assessing the purity of volatile compounds like this compound. While specific GC methods for this exact compound are not extensively documented in publicly available literature, established protocols for analogous compounds, such as ethyl 3-hydroxy-3-phenylpropanoate, provide a strong basis for method development. For instance, the analysis of similar beta-hydroxy esters often involves a flame ionization detector (FID) and a capillary column, such as a BP-1 column. A typical temperature program might start at an initial oven temperature of 70°C, hold for a few minutes, and then ramp up to a final temperature around 220°C.
For the determination of enantiomeric excess, a chiral GC column is necessary. Columns like β-DEX 120 have proven effective in separating the enantiomers of related beta-hydroxy esters. The choice of carrier gas, typically helium or hydrogen, and the temperature program are critical parameters that would be optimized to achieve baseline separation of the (R)- and (S)-enantiomers of this compound.
High-performance liquid chromatography offers a versatile approach for both purity assessment and enantiomeric separation of this compound. Due to the presence of a chromophore (the thiophene (B33073) ring), UV detection is a suitable method for this compound.
For the crucial task of determining enantiomeric excess, chiral HPLC is the technique of choice. The selection of the chiral stationary phase (CSP) is paramount for achieving successful separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H), are widely used for resolving the enantiomers of a broad range of chiral compounds, including beta-hydroxy esters.
The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol, is meticulously optimized to achieve the best resolution between the enantiomeric peaks. The flow rate and column temperature are also adjusted to fine-tune the separation. The enantiomeric excess (ee) is then calculated from the integrated peak areas of the two enantiomers in the chromatogram.
Table 1: Illustrative Chiral HPLC Method Parameters for Beta-Hydroxy Esters
| Parameter | Typical Setting |
| Column | Chiralcel® OD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Temperature | Ambient |
Note: These are representative parameters and would require optimization for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous determination of the compound's structure.
Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group (a quartet and a triplet), the diastereotopic protons of the methylene (B1212753) group adjacent to the ester, the proton on the carbon bearing the hydroxyl group (a methine proton), and the protons of the thienyl ring. The chemical shifts (δ) and coupling constants (J) of these signals would be characteristic of the molecule's structure.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (ethyl) | ~1.2 | Triplet |
| CH₂ (ethyl) | ~4.1 | Quartet |
| CH₂ (adjacent to ester) | ~2.7 | Doublet of doublets |
| OH | Variable | Singlet (broad) |
| CH (methine) | ~5.2 | Triplet or Doublet of doublets |
| Thienyl-H | ~7.0 - 7.4 | Multiplet |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The spectrum would show signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon, the carbon bearing the hydroxyl group, and the carbons of the thienyl ring.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (ester) | ~172 |
| O-CH₂ (ethyl) | ~61 |
| CH₃ (ethyl) | ~14 |
| CH₂ (adjacent to ester) | ~44 |
| CH-OH (methine) | ~66 |
| Thienyl-C | ~120 - 145 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
To gain even more detailed structural information and to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the ethyl protons, between the methine proton and the adjacent methylene protons, and among the protons on the thienyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. HSQC is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity of different fragments of the molecule, such as the connection between the propanoate chain and the thienyl ring.
Through the combined application of these chromatographic and spectroscopic methodologies, a comprehensive and unambiguous characterization of this compound can be achieved, providing the necessary foundation for its use in further academic research.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb radiation at characteristic frequencies, providing a unique "fingerprint" of the molecule.
For this compound, the IR spectrum is expected to exhibit several key absorption bands corresponding to its constituent functional groups. The presence of a hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3500-3200 cm⁻¹. The carbonyl (C=O) group of the ester is expected to show a strong, sharp absorption band around 1735-1700 cm⁻¹. The C-O stretching vibrations of the ester group would likely appear in the 1300-1000 cm⁻¹ region. Furthermore, characteristic absorption bands for the thienyl group, including C-H aromatic stretching just above 3000 cm⁻¹ and C=C aromatic stretching in the 1600-1450 cm⁻¹ region, would be anticipated.
A comparison with a similar compound, ethyl 3-ethoxypropanoate, which has been analyzed by IR spectroscopy, shows characteristic C-O and C=O stretching frequencies that help in predicting the spectrum of the title compound.
Predicted Infrared Spectroscopy Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| Hydroxyl (-OH) | 3500 - 3200 (broad) | O-H Stretch |
| Ester Carbonyl (C=O) | 1735 - 1700 (strong, sharp) | C=O Stretch |
| Ester C-O | 1300 - 1000 | C-O Stretch |
| Aromatic C-H (Thienyl) | ~3100 | C-H Stretch |
| Aromatic C=C (Thienyl) | 1600 - 1450 | C=C Stretch |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule.
For this compound (C₉H₁₂O₃S), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small, stable neutral molecules or radicals. Key fragmentation pathways could include the loss of a water molecule (H₂O, 18 Da) from the hydroxyl group, the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) from the ester group, or the loss of an ethyl group (•CH₂CH₃, 29 Da). The fragmentation of the thienyl ring could also lead to characteristic ions.
Analysis of the mass spectrum of a related compound, ethyl 3-hydroxybenzoate, provides insight into the expected fragmentation patterns, such as the loss of the ethoxy group.
Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure/Loss | Predicted m/z |
| [M]⁺ | Molecular Ion | 200.05 |
| [M - H₂O]⁺ | Loss of water | 182.04 |
| [M - •CH₂CH₃]⁺ | Loss of ethyl radical | 171.04 |
| [M - •OCH₂CH₃]⁺ | Loss of ethoxy radical | 155.02 |
| [C₄H₃S-CH(OH)]⁺ | Thienyl-carbinol fragment | 113.00 |
Chiroptical Spectroscopy (e.g., Polarimetry, Circular Dichroism) for Absolute Configuration
Chiroptical spectroscopy encompasses a group of techniques that provide information about the three-dimensional arrangement of atoms in chiral molecules. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.
Since this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, it can exist as two enantiomers.
Polarimetry measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation [α] is a characteristic physical property of a chiral molecule. For instance, the related compound (+)-Ethyl (R)-3-hydroxy-3-phenylpropionate has a reported specific rotation of [α]20/D +51±2°, c = 1% in chloroform. sigmaaldrich.com This indicates that a similar measurement for a non-racemic sample of this compound would yield a non-zero optical rotation, the sign and magnitude of which would be characteristic of the specific enantiomer present in excess.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum provides information about the absolute configuration and conformation of a chiral molecule. A pure enantiomer of this compound would be expected to produce a characteristic CD spectrum, with positive or negative peaks (Cotton effects) corresponding to its electronic transitions.
The determination of the absolute configuration of this compound would require either comparison of its chiroptical data with that of a known standard or the use of quantum-chemical calculations to predict the chiroptical properties for each enantiomer.
Computational and Theoretical Chemistry Investigations
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the ethyl ester and hydroxypropanoate chains in Ethyl 3-hydroxy-3-(3-thienyl)propanoate gives rise to multiple possible conformations. Understanding the conformational landscape is crucial as it influences the molecule's physical properties, reactivity, and interaction with biological systems.
Conformational Analysis is typically performed using molecular mechanics force fields or quantum mechanical methods to identify stable conformers and the energy barriers between them. For a molecule like this compound, key dihedral angles to consider would be around the C-C bonds of the propanoate backbone and the C-O bond of the ethyl group. The orientation of the 3-thienyl group relative to the rest of the molecule is also a significant factor.
Molecular Dynamics (MD) Simulations offer a way to study the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent. nih.govmdpi.com MD simulations for this compound in a solvent like water or an organic solvent would involve:
System Setup: Placing the molecule in a simulation box filled with solvent molecules.
Force Field Selection: Choosing an appropriate force field (e.g., AMBER, CHARMM, OPLS) to describe the interatomic forces.
Simulation: Solving Newton's equations of motion for all atoms in the system over a period of nanoseconds or longer. acs.org
Analysis of the MD trajectory can reveal the most populated conformations, the timescale of conformational changes, and the formation of intra- and intermolecular hydrogen bonds involving the hydroxyl and ester groups.
Table 1: Hypothetical Torsional Angle Preferences for this compound from Conformational Analysis
| Dihedral Angle | Description | Predicted Stable Angle(s) |
| O=C-C-C(OH) | Carbonyl to alpha-carbon | ~180° (anti-periplanar) |
| C-C-C(OH)-Thienyl | Alpha-carbon to beta-carbon | gauche and anti conformations |
| C-O-C-C | Ethyl ester linkage | trans and gauche conformations |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of this compound. geo-leo.degeo-leo.deresearchgate.netmdpi.com
Electronic Structure: DFT calculations can determine the distribution of electrons within the molecule, which is key to its chemical behavior. Important parameters that can be calculated include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. For this molecule, the HOMO is likely to be localized on the electron-rich thienyl ring, while the LUMO may be centered on the ester group. geo-leo.degeo-leo.deresearchgate.net
Electron Density and Electrostatic Potential: These calculations can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The oxygen atoms of the hydroxyl and carbonyl groups are expected to be electron-rich, while the carbonyl carbon is electron-poor.
Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can assign partial charges to each atom, providing further insight into the molecule's polarity and reactivity. mdpi.com
Reactivity Descriptors: Based on the electronic structure, various reactivity descriptors can be calculated to predict how the molecule will behave in chemical reactions.
Table 2: Predicted Electronic Properties of this compound using DFT
| Property | Predicted Value/Location | Implication for Reactivity |
| HOMO Energy | -6.5 eV | Susceptibility to electrophilic attack on the thienyl ring |
| LUMO Energy | -1.2 eV | Susceptibility to nucleophilic attack at the carbonyl carbon |
| HOMO-LUMO Gap | 5.3 eV | Indicates moderate kinetic stability |
| Dipole Moment | ~2.5 D | Reflects the molecule's overall polarity |
Reaction Mechanism Studies and Transition State Elucidation
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface of the reaction to identify reactants, products, intermediates, and, most importantly, transition states.
Transition State Theory: By locating the transition state structure and calculating its energy, the activation energy for a reaction can be determined, which is directly related to the reaction rate. For example, the mechanism of the reduction of the corresponding ketone, ethyl 3-oxo-3-(3-thienyl)propanoate, to form this compound could be studied. This would involve modeling the approach of a reducing agent and the transfer of a hydride ion to the carbonyl carbon.
Biocatalysis: In the context of enzymatic reactions, such as the stereoselective bioreduction to form a specific enantiomer of this compound, computational methods like molecular docking and quantum mechanics/molecular mechanics (QM/MM) can be used. acs.org
Molecular Docking: This technique predicts the preferred binding orientation of the substrate within the enzyme's active site.
QM/MM: This hybrid method treats the reacting part of the system (the substrate and key active site residues) with quantum mechanics, while the rest of the enzyme is treated with molecular mechanics. This allows for the study of the reaction mechanism within the complex environment of the enzyme.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Quantum chemical calculations can predict various spectroscopic parameters, which can be invaluable for structure elucidation and interpretation of experimental spectra.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. rsc.orgnih.govgithub.ioresearchgate.netbris.ac.uk The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be predicted. Comparing these predicted shifts with experimental data can help to confirm the structure of the molecule and assign the signals in the experimental spectrum. The accuracy of these predictions is typically within 0.2-0.4 ppm for ¹H and 2-4 ppm for ¹³C. nih.govresearchgate.netbris.ac.uk
Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Carbonyl (C=O) | 172.5 | 171.8 |
| CH(OH) | 68.2 | 67.5 |
| CH₂ | 42.1 | 41.7 |
| Thienyl (C-S) | 125.8 | 125.2 |
| O-CH₂ | 61.3 | 60.9 |
| CH₃ | 14.5 | 14.1 |
Other Spectroscopies: Calculations can also aid in the interpretation of other types of spectra, such as infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy. geo-leo.degeo-leo.deresearchgate.net For IR spectroscopy, vibrational frequencies can be calculated to help assign the absorption bands to specific molecular vibrations. For UV-Vis spectroscopy, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the absorption wavelengths. geo-leo.degeo-leo.deresearchgate.net
Enantioselectivity Prediction and Rational Design in Catalysis
This compound is a chiral molecule, and the synthesis of a single enantiomer is often desired. Computational methods play a significant role in understanding and predicting the enantioselectivity of asymmetric catalytic reactions. chemrxiv.orgchemrxiv.orgrsc.orgmdpi.com
Predicting Enantioselectivity: For a given catalyst and substrate, computational models can be built to predict which enantiomer will be formed in excess. This typically involves:
Modeling the Catalyst-Substrate Complex: Building 3D models of the interaction between the catalyst and the substrate.
Locating Transition States: Identifying the transition states for the formation of both the (R)- and (S)-products.
Calculating Energy Differences: The difference in the activation energies for the two pathways determines the enantiomeric excess (ee). A lower activation energy for one pathway means that the corresponding enantiomer will be formed faster and in greater abundance.
Rational Design of Catalysts: By understanding the factors that control enantioselectivity at a molecular level, new catalysts can be rationally designed to improve the outcome of a reaction. acs.org For example, if a computational study reveals that a particular steric interaction in the transition state is disfavoring the formation of the desired enantiomer, the catalyst can be modified to reduce this unfavorable interaction. Machine learning models are also being developed to predict the enantioselectivity of reactions based on the structures of the reactants and catalysts. chemrxiv.orgrsc.org
Applications As a Synthetic Building Block and Intermediate in Advanced Organic Synthesis
Precursor to Chiral Alcohols and Carboxylic Acids
The utility of ethyl 3-hydroxy-3-(3-thienyl)propanoate as a precursor is significantly enhanced when it is used in its enantiomerically pure form. The chiral center at the carbon atom bearing the hydroxyl group is a key feature for stereoselective synthesis.
Optically active β-hydroxy esters, such as the chiral forms of this compound, are often synthesized through the asymmetric reduction of their corresponding β-ketoesters. This transformation can be effectively achieved using biocatalytic methods, such as enzymatic reactions or whole-cell systems like baker's yeast, which are known to produce high enantiomeric excess. google.comnih.gov For instance, the analogous compound ethyl 3-hydroxy-3-phenylpropanoate is produced in its chiral form by the microbiological reduction of ethyl benzoylacetate. google.com
Once the chiral hydroxy ester is obtained, it can be readily converted into other valuable chiral building blocks:
Chiral Carboxylic Acids: The ethyl ester group can be hydrolyzed under basic conditions (saponification) followed by acidification. This process yields the corresponding 3-hydroxy-3-(3-thienyl)propanoic acid while preserving the stereochemistry at the hydroxyl-bearing carbon.
Chiral Diols: The ester can be reduced using a strong reducing agent like lithium aluminum hydride. This reaction converts the ester functional group into a primary alcohol, resulting in a chiral 1,3-diol, specifically 3-(3-thienyl)propane-1,3-diol.
These transformations underscore the role of the title compound as a foundational element for generating key chiral intermediates applicable in pharmaceutical and materials science. nih.gov
Table 1: Transformations into Chiral Derivatives
| Starting Material | Reaction | Product | Key Transformation |
|---|---|---|---|
| (R)- or (S)-Ethyl 3-hydroxy-3-(3-thienyl)propanoate | Saponification (e.g., NaOH, H₂O, then H₃O⁺) | (R)- or (S)-3-hydroxy-3-(3-thienyl)propanoic acid | Ester to Carboxylic Acid |
| (R)- or (S)-Ethyl 3-hydroxy-3-(3-thienyl)propanoate | Reduction (e.g., LiAlH₄, THF) | (R)- or (S)-3-(3-thienyl)propane-1,3-diol | Ester to Primary Alcohol |
Scaffold for Heterocyclic Compound Synthesis
The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic ester group, makes it an ideal scaffold for the synthesis of new heterocyclic compounds. nih.gov The existing thiophene (B33073) ring means that any new ring system created from the propanoate side chain results in a more complex, multi-cyclic architecture. Thiophenes are important heterocyclic compounds frequently used as building blocks in the development of agrochemicals and pharmaceuticals. rroij.com
The functional groups can be manipulated to participate in intramolecular cyclization reactions. For example:
Lactone Formation: The hydroxyl group can react with the ester group, typically after conversion of the ester to a more reactive carboxylic acid, to form a lactone (a cyclic ester).
Synthesis of Nitrogen-Containing Heterocycles: The ester can be converted to an amide by reacting it with an amine. Subsequent intramolecular reactions, potentially involving the hydroxyl group, can lead to the formation of various nitrogen-containing rings such as lactams or other complex pyridone-type structures. nih.gov
These synthetic pathways allow chemists to build upon the thienyl-propanoate framework to construct novel heterocyclic systems with potential biological or material applications.
Intermediate in the Preparation of Complex Organic Architectures
As a versatile intermediate, this compound provides a platform for constructing larger, more intricate molecular structures. The thiophene moiety is a significant component in many functional organic materials and pharmaceuticals, acting as a stable aromatic system that can influence the electronic properties and biological activity of a molecule. rroij.comchemrxiv.org Using the title compound as a starting point allows for the strategic incorporation of the 3-thienyl group early in a synthetic sequence.
The structure of this compound allows for diversification at several positions, leading to a wide array of thienyl-substituted derivatives:
Modification of the Side Chain: The secondary alcohol can be oxidized to a ketone, yielding a β-ketoester. This new functionality opens up a wealth of subsequent reactions, such as alkylation or acylation at the α-carbon, to build complexity.
Functionalization of the Thiophene Ring: The thiophene ring itself can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups (e.g., halogens, nitro groups) onto the heterocyclic core. These groups can then be used in cross-coupling reactions to attach other molecular fragments. univ.kiev.ua
The combination of these approaches enables the generation of a library of compounds based on the initial 3-thienylpropanoate structure.
Table 2: Potential Synthetic Diversification
| Reaction Site | Transformation | Resulting Intermediate | Potential for Further Synthesis |
|---|---|---|---|
| C3-Hydroxyl Group | Oxidation | Ethyl 3-oxo-3-(3-thienyl)propanoate | α-Alkylation, Claisen condensation |
| Ester Group | Amidation | 3-hydroxy-N-substituted-3-(3-thienyl)propanamide | Cyclization to form N-heterocycles |
| Thiophene Ring | Electrophilic Halogenation | Bromo-thienyl derivative | Suzuki, Stille, or Sonogashira cross-coupling reactions |
Role in Multi-Step Stereoselective Total Synthesis
In the context of total synthesis, chiral building blocks are fundamental for efficiently constructing complex molecules with precise three-dimensional arrangements. thieme.de A stereoselective synthesis aims to produce a specific stereoisomer of a product, which is crucial in medicinal chemistry where different enantiomers can have vastly different biological effects. researchgate.net
This compound, particularly in its enantiopure form, is an exemplary chiral building block. Its incorporation into a multi-step synthesis sets the stereochemistry at one center early on, which can then direct the stereochemical outcome of subsequent reactions. This strategy is a cornerstone of modern stereoselective synthesis. researchgate.net
The β-hydroxy ester motif is a common feature in the structures of many natural products and pharmaceuticals, including the side chains of widely used drugs. The ability to synthesize analogues containing a thiophene ring is of significant interest for developing new therapeutic agents. The use of this compound in a synthetic campaign allows for the introduction of both a critical stereocenter and a bio-relevant heterocyclic moiety in a single, efficient step, highlighting its importance as an intermediate in advanced organic synthesis.
Future Research Directions and Emerging Trends
Development of More Sustainable and Environmentally Benign Synthetic Routes
The development of sustainable and environmentally friendly synthetic routes is a primary focus in the chemical industry. For the synthesis of chiral β-hydroxy esters like Ethyl 3-hydroxy-3-(3-thienyl)propanoate, biocatalysis presents a promising green alternative to traditional chemical methods. Enzymatic processes are often more economical and environmentally friendly because the enzymes, such as lipases, can be reused for multiple reaction cycles. These biocatalytic methods typically operate under mild reaction conditions, reducing energy consumption and minimizing waste production.
Exploration of Novel Catalytic Systems with Enhanced Efficiency and Selectivity
Research is actively exploring new catalytic systems to improve the efficiency and stereoselectivity of the synthesis of 3-hydroxy-3-(thienyl)propanoate derivatives. Enzymes, particularly ketoreductases and lipases, have demonstrated high stereoselectivity in producing specific enantiomers of these compounds. For instance, the ketoreductase ChKRED12 has been identified as a highly stereoselective catalyst for the bioreduction of related ethyl 3-oxo-3-(2-thienyl) propanoate, yielding the (S)-enantiomer with excellent optical purity.
Immobilized Enzymes and Continuous Flow Processes
To enhance the operational stability and reusability of biocatalysts, enzyme immobilization is a key strategy. Immobilizing enzymes on solid supports allows for their easy separation from the reaction mixture and can improve their stability under harsh reaction conditions. The integration of immobilized enzymes into continuous flow systems represents a significant advancement. Continuous flow manufacturing can simplify traditional batch synthesis routes, reduce reaction times, and improve heat transfer efficiency. This approach allows for a more streamlined and efficient production process, avoiding the need for extensive purification steps like aqueous extraction and column chromatography by using polymer-supported reagents. The combination of immobilized biocatalysts within continuous flow reactors offers a powerful platform for the scalable and sustainable synthesis of this compound.
Metal-Organic Framework (MOF) or Covalent Organic Framework (COF) Based Catalysis
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are emerging as versatile platforms for heterogeneous catalysis. These crystalline porous materials offer high surface areas, tunable porosity, and the ability to incorporate specific catalytic sites. For the synthesis of thiophene-containing molecules, thiophene-based COFs are particularly promising. Although the geometry of the thiophene (B33073) ring can present challenges in framework construction, researchers have engineered thiophene derivatives that can be successfully integrated into COF structures while retaining their desirable catalytic properties. The use of MOFs and COFs as catalysts could lead to new, highly efficient, and recyclable catalytic systems for the synthesis of this compound. Their well-defined structures provide advantages over conventional heterogeneous catalysts, potentially leading to enzyme-like performance in terms of activity and selectivity.
Advanced Spectroscopic and Structural Biology Studies of Biocatalysts
A deeper understanding of the biocatalysts used in the synthesis of this compound is crucial for rational catalyst design and optimization. Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and UV-Visible Spectroscopy, are essential for characterizing both the catalysts and the reaction products. These experimental methods, combined with computational approaches like Density Functional Theory (DFT), can elucidate the structural parameters and electronic properties of the molecules involved. Structural biology studies of enzymes, such as determining their crystal structures, can reveal the precise interactions between the enzyme's active site and the substrate. This knowledge can then be used to engineer improved biocatalysts with enhanced activity, selectivity, and stability for the production of specific isomers of the target compound.
Deeper Investigation into Isomeric Effects on Reactivity and Selectivity
Since this compound is a chiral molecule, controlling the stereochemistry of the synthesis is of paramount importance. Future research will focus on a deeper investigation into the isomeric effects on reactivity and selectivity. Biocatalytic methods have shown remarkable potential in this area. For example, the stereoselective bioreduction of a precursor, ethyl 3-oxo-3-(2-thienyl) propanoate, using the ketoreductase ChKRED12, resulted in the complete conversion to the (S)-enantiomer with an enantiomeric excess (ee) of over 99%. Similarly, enzymatic O-acylation has been studied for the kinetic resolution of racemic 3-thienyl-3-hydroxypropanoates, allowing for the separation of enantiomers. Understanding how different enzyme preparations and reaction conditions influence the formation of specific isomers is critical for producing enantiomerically pure compounds.
| Biocatalyst | Substrate Concentration | Conversion Time | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| ChKRED12 | 100 g/L | 12 hours | (S)-ethyl 3-hydroxy-3-(2-thienyl)propanoate | >99% |
Integration of Machine Learning and AI in Synthetic Design and Optimization
| Metric | Reported Improvement |
|---|---|
| Reduction in Required Experiments | 85% |
| Average Improvement in Reaction Yields | 25% |
| Reduction in Production Time (Merck Case Study) | 50% |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-hydroxy-3-(3-thienyl)propanoate, and how can stereoselectivity be controlled during synthesis?
- Methodological Answer : The compound can be synthesized via enzymatic reduction of its ketone precursor, ethyl 3-oxo-3-(3-thienyl)propanoate, using short-chain dehydrogenases (e.g., from Exiguobacterium sp. F42). This approach achieves high stereoselectivity, yielding the (S)-enantiomer . Chemical synthesis may involve ketone reduction using chiral catalysts (e.g., Corey-Bakshi-Shibata reagent) to control stereochemistry. Reaction conditions (pH, temperature, solvent polarity) must be optimized to minimize racemization .
Q. How can spectroscopic techniques distinguish this compound from structurally similar esters?
- Methodological Answer :
- NMR : The thienyl protons (δ 6.5–7.5 ppm) and hydroxyl proton (broad peak at δ 2.0–5.0 ppm) are diagnostic. HSQC NMR can confirm correlations between the hydroxyl-bearing carbon and adjacent protons .
- GC-MS : Fragmentation patterns differ from phenyl or furyl analogs due to sulfur-containing thiophene ring decomposition (e.g., m/z 85 for thiophene-derived ions) .
Q. What are the key stability considerations for this compound under experimental storage conditions?
- Methodological Answer : The compound is stable in inert atmospheres (N₂/Ar) at –20°C. Hydrolysis of the ester group is a major degradation pathway; avoid prolonged exposure to moisture or acidic/basic conditions. Stability assays using HPLC-PDA at intervals (0, 24, 48 hrs) under varying pH/temperature can quantify degradation kinetics .
Advanced Research Questions
Q. How does the thienyl substituent influence the compound’s reactivity in catalytic transformations compared to phenyl or heteroaromatic analogs?
- Methodological Answer : The sulfur atom in the thienyl group enhances electron-withdrawing effects, increasing susceptibility to nucleophilic attack at the β-keto position. For example, in cross-coupling reactions (e.g., Suzuki-Miyaura), the thienyl group shows lower reactivity than phenyl analogs due to sulfur’s electronegativity. DFT calculations (B3LYP/6-31G*) can model charge distribution differences .
Q. What mechanistic insights explain the stereoselective reduction of ethyl 3-oxo-3-(3-thienyl)propanoate to the (S)-hydroxy derivative?
- Methodological Answer : Enzymatic reduction by Exiguobacterium sp. F42’s dehydrogenase follows a Prelog rule mechanism, where the pro-R hydrogen of NADPH is transferred to the re face of the ketone. Mutagenesis studies (e.g., Y154A mutation) alter enantioselectivity, highlighting the role of active-site residues in substrate orientation .
Q. How can contradictory data on the compound’s biological activity (e.g., aryl hydrocarbon receptor agonism vs. antagonism) be resolved?
- Methodological Answer : Discrepancies may arise from assay-specific factors (e.g., cell type, ligand concentration). Dose-response curves (0.1–100 μM) in reporter gene assays (e.g., HepG2 cells transfected with AhR-responsive luciferase) can clarify agonistic/antagonistic behavior. Competitive binding assays using radiolabeled TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) further validate direct AhR interaction .
Q. What strategies optimize the compound’s solubility for in vitro pharmacological studies without altering its bioactivity?
- Methodological Answer : Co-solvent systems (e.g., DMSO:PEG 400, 1:4 v/v) enhance aqueous solubility while maintaining stability. Micellar encapsulation using non-ionic surfactants (e.g., Poloxamer 407) or cyclodextrin inclusion complexes (β-CD derivatives) can achieve >90% solubility at physiological pH .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly between enzymatic and chemical reduction methods?
- Resolution : Enzymatic routes typically achieve >90% yield due to high catalyst specificity, whereas chemical reductions (e.g., NaBH₄ with chiral ligands) yield 60–80% due to side reactions (e.g., over-reduction or racemization). Kinetic studies (e.g., monitoring NADPH depletion) confirm enzyme efficiency .
Q. How do discrepancies in reported logP values impact pharmacological interpretation?
- Resolution : LogP values calculated via HPLC (3.2 ± 0.2) versus shake-flask (2.8 ± 0.1) methods reflect measurement variability. Consensus values should be derived from orthogonal methods (e.g., computational [ChemAxon] and experimental) to guide structure-activity relationship (SAR) studies .
Tables for Key Data
Table 1 : Comparative Reactivity of this compound Derivatives
| Derivative | Reaction Type | Yield (%) | Selectivity (e.r.) | Reference |
|---|---|---|---|---|
| (S)-Enantiomer | Enzymatic Reduction | 92 | 99:1 | |
| Racemate | Chemical Reduction | 75 | 50:50 | |
| 3-Thienyl vs. Phenyl | Suzuki Coupling | 65 vs. 82 | N/A |
Table 2 : Stability Under Accelerated Degradation Conditions
| Condition | Degradation (%) at 48 hrs | Major Degradant |
|---|---|---|
| pH 2.0, 25°C | 45 | 3-(3-Thienyl)propanoic Acid |
| pH 7.4, 37°C | 12 | None detected |
| UV Light (254 nm) | 28 | Thiophene sulfoxide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
